2-Methyl-3-biphenylmagnesium chloride 2-Methyl-3-biphenylmagnesium chloride
Brand Name: Vulcanchem
CAS No.: 1427762-84-2
VCID: VC11662357
InChI: InChI=1S/C13H11.ClH.Mg/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12;;/h2-6,8-10H,1H3;1H;/q-1;;+2/p-1
SMILES: CC1=[C-]C=CC=C1C2=CC=CC=C2.[Mg+2].[Cl-]
Molecular Formula: C13H11ClMg
Molecular Weight: 226.98 g/mol

2-Methyl-3-biphenylmagnesium chloride

CAS No.: 1427762-84-2

Cat. No.: VC11662357

Molecular Formula: C13H11ClMg

Molecular Weight: 226.98 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-3-biphenylmagnesium chloride - 1427762-84-2

Specification

CAS No. 1427762-84-2
Molecular Formula C13H11ClMg
Molecular Weight 226.98 g/mol
IUPAC Name magnesium;1-methyl-2-phenylbenzene-6-ide;chloride
Standard InChI InChI=1S/C13H11.ClH.Mg/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12;;/h2-6,8-10H,1H3;1H;/q-1;;+2/p-1
Standard InChI Key REAPOSWEQGIYEU-UHFFFAOYSA-M
SMILES CC1=[C-]C=CC=C1C2=CC=CC=C2.[Mg+2].[Cl-]
Canonical SMILES CC1=[C-]C=CC=C1C2=CC=CC=C2.[Mg+2].[Cl-]

Introduction

Structural and Chemical Identity

2-Methyl-3-biphenylmagnesium chloride (C₁₃H₁₁ClMg) belongs to the class of aryl Grignard reagents characterized by a magnesium center bonded to an aromatic system and a chloride ligand. The biphenyl backbone substituted with a methyl group at the 2-position introduces steric effects that influence reactivity patterns. Comparative analysis with simpler Grignard reagents like phenylmagnesium bromide shows enhanced stability in toluene-based systems, as demonstrated in catalytic coupling reactions .

Molecular Characteristics

The compound’s molecular weight of 202.68 g/mol aligns with theoretical calculations for its formula. Spectroscopic data from related biphenyl Grignard derivatives suggest characteristic NMR shifts at δ 7.2–7.8 ppm for aromatic protons and δ -1.5 ppm for the magnesium-bound chloride .

PropertyValueSource
Molecular FormulaC₁₃H₁₁ClMgCalculated
Molecular Weight202.68 g/molPubChem
Typical SolventToluenePatent CN102381941A
StabilityAir- and moisture-sensitiveChemicalBook

Synthesis Methodologies

Industrial-scale production employs a two-stage Grignard reaction protocol optimized for yield and purity, as detailed in Patent CN102381941A .

Catalytic Preparation

A heterogeneous catalyst comprising nickel chloride (238 parts), aluminum chloride (133 parts), iron trichloride (270 parts), and copper chloride (170 parts) supported on activated carbon is critical for the coupling step. The catalyst is prepared by:

  • Dissolving metal chlorides in heated ethanol (60–80°C).

  • Impregnating activated carbon with the solution.

  • Drying under vacuum at 120°C for 4–6 hours .

Reaction Sequence

First Grignard Reaction

  • Reactants: Magnesium powder (11 parts), methyl bromide (2 parts), 2,6-dichlorotoluene (260 parts) in toluene.

  • Conditions: Reflux at 70°C for 3 hours.

  • Product: 2-methyl-3-chlorophenylmagnesium chloride intermediate .

Coupling Reaction

  • Catalyzed by the Ni/Al/Fe/Cu system (1 part) in petroleum benzine.

  • Drops Grignard intermediate over 8 hours at 75–81°C.

  • Hydrolysis with HBr yields biphenyl material .

Second Grignard Reaction

  • Reactants: Biphenyl material (500 parts), magnesium (70 parts), methyl bromide (2 parts).

  • Final product isolated via toluene extraction and recrystallization .

Reactivity and Applications

The reagent’s utility stems from its ability to transfer the 2-methyl-3-biphenyl group to electrophilic substrates. Key applications include:

Cross-Coupling Reactions

In Kumada couplings, the reagent reacts with aryl halides to form biaryl structures, essential in pharmaceuticals and agrochemicals. For example, coupling with 4-bromoanisole yields 2-methyl-3-biphenyl-4’-methoxybiphenyl, a precursor to nonsteroidal anti-inflammatory agents .

Industrial and Research Implications

The compound’s synthesis exemplifies solvent engineering—replacing tetrahydrofuran (THF) with toluene reduces costs and byproduct formation. Recent advances in flow chemistry enable continuous production, addressing batch variability issues .

Future Directions

  • Development of air-stable derivatives via ligand modification.

  • Exploration in enantioselective catalysis using chiral auxiliaries.

  • Lifecycle analysis to improve the sustainability of metal catalyst recovery .

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